molecular formula C15H17N3O4S B2451155 7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 689228-41-9

7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2451155
CAS No.: 689228-41-9
M. Wt: 335.38
InChI Key: NVOTTYYMEIBPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a thioxo group, and a dioxoloquinazoline core

Properties

IUPAC Name

7-(2-morpholin-4-ylethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-14-10-7-12-13(22-9-21-12)8-11(10)16-15(23)18(14)2-1-17-3-5-20-6-4-17/h7-8H,1-6,9H2,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOTTYYMEIBPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core. This intermediate is then subjected to further functionalization to introduce the morpholine and thioxo groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones .

Mechanism of Action

The mechanism of action of 7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, leading to antibacterial effects . Additionally, it can interact with cellular receptors and signaling molecules, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of a morpholine ring, a thioxo group, and a dioxoloquinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a member of the quinazoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula: C18H24N6O2S
  • Molecular Weight: 388.5 g/mol
  • IUPAC Name: this compound
  • SMILES Notation: C1CN(CCOCC1)C(=S)C2=C(C=CC=N2)OCOC2=C(C=CC=N2)OCCN(C)C

Structural Features

The compound features a morpholine ring that contributes to its biological activity by enhancing solubility and facilitating interaction with biological targets. The dioxoloquinazoline core is associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of quinazoline display activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • A study reported that certain quinazoline derivatives had minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against these pathogens .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively:

  • Acetylcholinesterase (AChE) Inhibition: Compounds with similar structures have been identified as potent AChE inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds ranged from 0.63 µM to 6.28 µM .
CompoundIC50 (µM)
Compound A0.63
Compound B1.13
Compound C2.14
Thiourea (Standard)21.25

Anticancer Activity

Quinazoline derivatives are recognized for their anticancer properties:

  • Research indicates that they can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways.
  • The compound has shown promise in inhibiting tumor growth in xenograft models .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Interaction with Enzymes: The morpholine moiety enhances binding affinity to target enzymes such as AChE.
  • Inhibition of Cell Proliferation: Through specific receptor interactions, the compound can inhibit pathways essential for cancer cell survival.
  • Antioxidant Activity: The presence of sulfur in the structure may contribute to antioxidant properties, reducing oxidative stress in cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinazoline derivatives against clinical isolates of Staphylococcus aureus. The results indicated that the tested compounds exhibited a dose-dependent response with significant inhibition noted at higher concentrations.

Study on Neuroprotective Effects

Another investigation focused on the neuroprotective effects of morpholine-containing quinazolines. The results suggested that these compounds could significantly reduce neuroinflammation and improve cognitive functions in animal models of Alzheimer's disease .

Q & A

Q. What are the key synthetic routes for synthesizing 7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene...quinazolin-8-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under reflux with acetic acid or DMF .
  • Step 2 : Introduction of the morpholinyl-ethyl group via nucleophilic substitution or alkylation, often using morpholine and a bromoethyl intermediate in dichloromethane (DCM) at 0–25°C .
  • Step 3 : Sulfanylidene incorporation via thiolation reagents (e.g., Lawesson’s reagent) in toluene under inert atmosphere .
  • Optimization : Yield and purity depend on solvent choice (e.g., DMF for high solubility), temperature control (reflux for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies hydrogen environments (e.g., morpholine ethyl protons at δ 2.4–3.1 ppm, dioxole protons at δ 5.9–6.1 ppm). 13^13C NMR confirms carbonyl (C=O at ~170 ppm) and sulfanylidene (C=S at ~120 ppm) .
  • IR : Strong absorption bands at 1680–1720 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C=S) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. What reaction mechanisms govern the regioselectivity of functional group modifications in this compound?

  • Methodological Answer :
  • Morpholinyl-Ethyl Attachment : Alkylation proceeds via an SN2 mechanism, where the nucleophilic morpholine attacks a bromoethyl intermediate. Steric hindrance from the dioxolo group directs substitution to the less hindered quinazolinone nitrogen .
  • Sulfanylidene Stability : Thiolation reactions require anhydrous conditions to prevent oxidation to sulfoxides/sulfones. Thiophilic reagents like Lawesson’s reagent selectively target carbonyl groups adjacent to electron-withdrawing substituents .

Q. How does this compound compare structurally and functionally to related quinazoline derivatives?

  • Methodological Answer : A comparative analysis reveals:
CompoundStructural FeaturesBiological Activity
Target CompoundMorpholinyl-ethyl, dioxolo, sulfanylidenePotential kinase inhibition (hypothesized)
7-Methoxy-6-(3-morpholinylpropoxy)quinazolin-4-oneMethoxy, morpholinylpropoxyEGFR inhibition (IC50_{50} = 12 nM)
4-Anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5-oneAnilino, dihydroquinazolinoneAnticancer (in vitro cytotoxicity)

The sulfanylidene group in the target compound may enhance electrophilic reactivity, influencing protein-binding affinity compared to oxygen/sulfur analogs .

Q. What methodologies are used to assess its pharmacological activity, and how are contradictions in data resolved?

  • Methodological Answer :
  • In Vitro Assays :
  • Kinase inhibition: ATP-binding assays (e.g., ADP-Glo™) quantify IC50_{50} values .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Data Contradictions : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration, pH). Normalization to positive controls (e.g., Gefitinib for EGFR) and triplicate experiments mitigate variability .

Q. How can conflicting NMR data (e.g., unexpected peak splitting) be analyzed?

  • Methodological Answer :
  • Dynamic Effects : Conformational flexibility in the morpholinyl-ethyl chain may cause splitting. Variable-temperature NMR (e.g., 298–343 K) can coalesce peaks, confirming rotational barriers .
  • Impurity Identification : LC-MS/MS detects byproducts (e.g., oxidation derivatives). Compare with synthetic intermediates to trace contamination sources .

Q. What degradation pathways are observed under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Hydrolysis : The morpholinyl group may protonate, leading to ring-opening (observed in analogs like Gefitinib derivatives forming quinazolinone impurities) .
  • Basic Conditions : Sulfanylidene may hydrolyze to sulfonic acid. Stability studies (pH 1–13, 37°C) with HPLC monitoring quantify degradation kinetics .

Q. How do solvent polarity and proticity influence synthetic yield?

  • Methodological Answer :
  • Polar Aprotic Solvents (DMF, DCM) : Enhance nucleophilicity in alkylation steps (yield >70%) but may promote side reactions with thiols.
  • Protic Solvents (MeOH, AcOH) : Reduce solubility of intermediates, lowering yield (~50%) but improving purity via precipitation .
  • Optimized Protocol : Use DMF for initial steps, then switch to toluene for thiolation to balance yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.